2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
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Overview
Description
2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple aromatic rings and heteroatoms, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes, amines, and nitriles under acidic or basic conditions to form the pyrimidine core.
Cyclization: The intermediate is then subjected to cyclization reactions, often using catalysts such as Lewis acids, to form the chromeno-tetrazolo ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Noted for its unique chemical structure and versatility.
Substituted Imidazoles: Key components in functional molecules used in various applications.
Uniqueness
2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine stands out due to its complex structure, which combines multiple aromatic rings and heteroatoms, providing a versatile scaffold for diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
IUPAC Name |
4-chloro-9-(3-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O/c1-13-4-2-5-14(10-13)22-19-20(17-11-16(24)7-8-18(17)31-22)26-23-27-28-29-30(23)21(19)15-6-3-9-25-12-15/h2-12,21-22H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRUOCLMAXQFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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